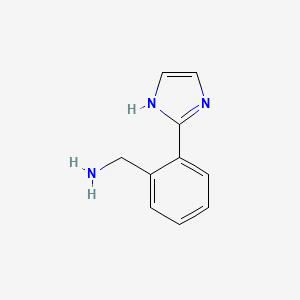
乙基1-(羟甲基)环丙烷羧酸酯
概述
描述
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is a chemical compound that acts as a ligand for the Suzuki coupling reaction . It has a molecular weight of 144.17 g/mol .
Molecular Structure Analysis
The InChI code for Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is1S/C7H12O3/c1-2-10-6(9)7(5-8)3-4-7/h8H,2-5H2,1H3 . This indicates that the compound has a cyclopropane ring with a hydroxymethyl group and a carboxylate group attached to it. Chemical Reactions Analysis
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is known to act as a ligand for the Suzuki coupling reaction . The Suzuki coupling reaction is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds.Physical And Chemical Properties Analysis
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate has a molecular weight of 144.17 g/mol . Its InChI code is1S/C7H12O3/c1-2-10-6(9)7(5-8)3-4-7/h8H,2-5H2,1H3 .
科学研究应用
亲和纯化技术和抗体生成
乙基1-(羟甲基)环丙烷羧酸酯已被用于合成光学活性的1-氨基-2-(羟甲基)环丙烷羧酸。这种化合物在亲和纯化技术和抗体生成中起着重要作用。它作为植物生长激素乙烯的前体的类似物,具有重要意义(Pirrung, Dunlap, & Trinks, 1989)。
聚合物化学中的酶催化
在聚合物化学中,乙基1-(羟甲基)环丙烷羧酸酯的衍生物,即乙基1-[(4-羟基苯基)氨基甲酰)]-2-乙烯环丙烷羧酸酯,已被使用辣根过氧化物酶作为催化剂进行寡聚化。这个过程在水介质中进行,对聚合过程的贡献具有重要意义(Pang, Ritter, & Tabatabai, 2003)。
双自由基聚合
另一个衍生物,乙基1-氰基-2-(对甲氧基苯基)环丙烷羧酸酯,引发了丙烯腈的双自由基聚合,展示了它在聚合科学中的潜力。这种衍生物表现出对聚合的链转移和延缓效应,使其在控制聚合物性质方面具有价值(Li, Willis, Padías, & Hall, 1991)。
有机化学中的阳离子聚合
乙基1-氰基-2-(对甲氧基苯基)环丙烷羧酸酯还在N-乙烯基咔唑的阳离子聚合中发挥作用,这是有机化学中至关重要的过程。这种应用对于开发具有特定分子量分布和性质的材料至关重要(Li, Padías, & Hall, 1992)。
核苷类和抗病毒研究的合成
在药物化学领域,乙基1-(羟甲基)环丙烷羧酸酯的衍生物已被用于合成环己烷核苷。然而,这些化合物显示出缺乏抗病毒活性,这与它们的特定构象有关,该构象由NMR和X射线分析确定(Maurinsh et al., 1997)。
有机合成中的还原反应
与乙基1-(羟甲基)环丙烷羧酸酯相关的乙基2,3-二烷基环丙烷-1-羧酸酯的还原已被研究,以了解其立体特异性结果。这项研究有助于理解有机合成中的反应机制和立体化学(Domnin et al., 1985)。
有机合成中的烯丙基化
乙基1-(羟甲基)环丙烷羧酸酯与烯丙基铟试剂一起用于烯丙基化反应中的亚甲基环丙烷。这些反应对于其立体选择性和合成烯丙基产物的效率具有重要意义,有助于合成方法的进展(Hirashita et al., 2008)。
乙烯生物合成和植物生长
研究已经确定乙基1-(羟甲基)环丙烷羧酸酯的衍生物是乙烯生物合成中的主要结合物,这是一种关键的植物生长激素。这一发现对于理解植物生长和发育过程至关重要(Hoffman, Yang, & McKeon, 1982)。
安全和危害
未来方向
属性
IUPAC Name |
ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-6(9)7(5-8)3-4-7/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAILVKQSHRJIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498796 | |
| Record name | Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate | |
CAS RN |
3697-68-5 | |
| Record name | Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

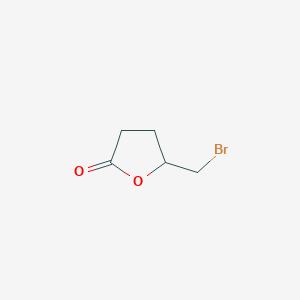
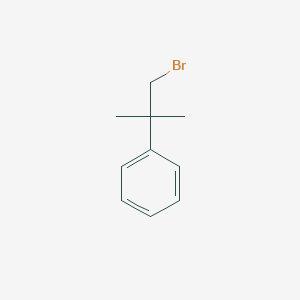
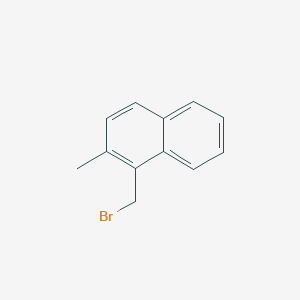
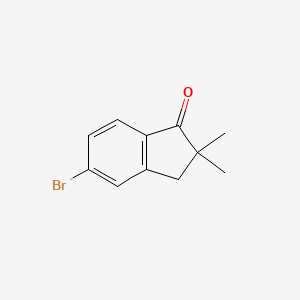
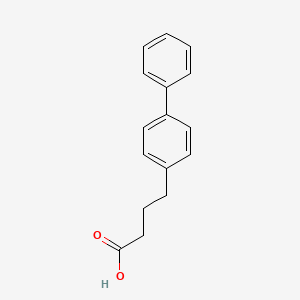
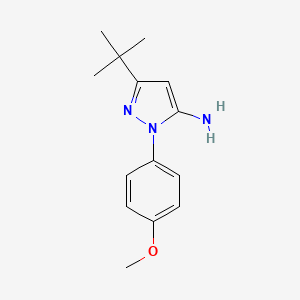
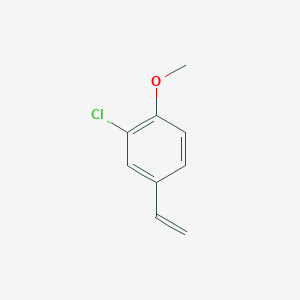
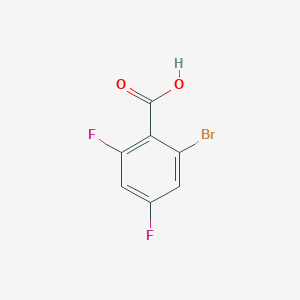
![anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B1338447.png)
![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)
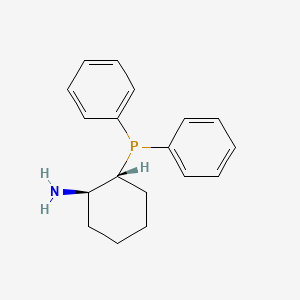
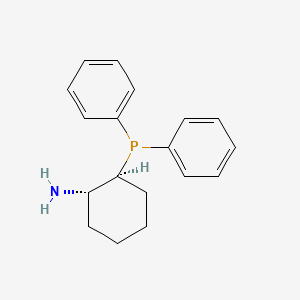
![Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-](/img/structure/B1338462.png)
